molecular formula C10H6Cl2O2S B1625746 8-Chloronaphthalene-1-sulfonyl chloride CAS No. 82-74-6

8-Chloronaphthalene-1-sulfonyl chloride

Cat. No.: B1625746
CAS No.: 82-74-6
M. Wt: 261.12 g/mol
InChI Key: WORJISAOMPPPTM-UHFFFAOYSA-N
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Description

8-Chloronaphthalene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H6Cl2O2S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a sulfonyl chloride group and a chlorine atom at the 8th position of the naphthalene ring . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

8-Chloronaphthalene-1-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the chlorination of 1-naphthalenesulfonyl chloride. The reaction typically requires the use of chlorine gas and a suitable solvent, such as chloroform or carbon tetrachloride, under controlled conditions . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial production methods for 1-naphthalenesulfonyl chloride, 8-chloro- often involve large-scale chlorination processes. These methods utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

8-Chloronaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

8-Chloronaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-naphthalenesulfonyl chloride, 8-chloro- involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives .

In biological systems, the compound can interact with proteins and enzymes, modifying their activity. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the resulting product .

Properties

IUPAC Name

8-chloronaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORJISAOMPPPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481416
Record name 1-Naphthalenesulfonyl chloride, 8-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82-74-6
Record name 1-Naphthalenesulfonyl chloride, 8-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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